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Compound of Interest

Compound Name: Myristyl glyceryl ether

Cat. No.: B075062 Get Quote

Introduction

Myristyl Glyceryl Ether, also known as 1-O-tetradecyl-sn-glycerol, is a monoalkyl glyceryl

ether with the chemical formula C₁₇H₃₆O₃.[1] It finds applications in the cosmetics industry,

primarily as a skin-conditioning agent.[2] A thorough understanding of its molecular structure is

crucial for quality control, formulation development, and safety assessment. This technical

guide provides a comprehensive overview of the spectroscopic techniques used to

characterize Myristyl Glyceryl Ether, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is

intended for researchers, scientists, and professionals in the fields of drug development and

cosmetic science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For Myristyl Glyceryl Ether, both ¹H and ¹³C

NMR are employed to elucidate its structure.

¹H NMR Spectral Data
The ¹H NMR spectrum of Myristyl Glyceryl Ether exhibits characteristic signals corresponding

to the protons in the myristyl chain and the glycerol backbone. The protons on the carbon

adjacent to the ether oxygen are deshielded and appear at a lower field (higher ppm value)

compared to the other methylene protons of the alkyl chain.[3]
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Proton Assignment
Chemical Shift (δ)

ppm (approx.)
Multiplicity

Coupling Constant

(J) Hz (approx.)

-CH₃ (Myristyl chain) 0.88 Triplet 6.8

-(CH₂)₁₁- (Myristyl

chain)
1.25 Multiplet -

-CH₂-CH₂-O- (Myristyl

chain)
1.55 Multiplet -

-CH₂-O- (Myristyl

chain)
3.42 Triplet 6.6

-O-CH₂-CH(OH)-

(Glycerol)
3.45 - 3.55 Multiplet -

-CH(OH)-CH₂OH

(Glycerol)
3.60 - 3.70 Multiplet -

-CH(OH)- (Glycerol) 3.80 - 3.90 Multiplet -

-OH (Glycerol) Broad Singlet - -

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The carbon atoms attached to the ether and hydroxyl groups are shifted downfield.

Ether carbon atoms typically absorb in the 50 to 80 δ range.[3]
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Carbon Assignment Chemical Shift (δ) ppm (approx.)

-CH₃ (Myristyl chain) 14.1

-(CH₂)₁₁- (Myristyl chain) 22.7 - 31.9

-CH₂-CH₂-O- (Myristyl chain) 26.1

-CH₂-O- (Myristyl chain) 71.8

-O-CH₂-CH(OH)- (Glycerol) 70.5

-CH(OH)-CH₂OH (Glycerol) 64.2

-CH(OH)- (Glycerol) 72.5

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies. The IR spectrum of Myristyl Glyceryl Ether is expected

to show strong absorptions corresponding to O-H stretching, C-H stretching, and C-O

stretching.[3]

Vibrational Mode Frequency (cm⁻¹) (approx.) Intensity

O-H Stretch (Hydrogen-

bonded)
3200 - 3550 Strong, Broad

C-H Stretch (Alkyl) 2850 - 2960 Strong

C-O Stretch (Ether) 1050 - 1150 Strong

C-O Stretch (Primary Alcohol) ~1050 Strong

C-O Stretch (Secondary

Alcohol)
~1100 Strong

O-H Bend 1350 - 1480 Medium

CH₂ Bend ~1465 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The molecular ion peak

for Myristyl Glyceryl Ether (C₁₇H₃₆O₃) is expected at m/z 288.5.[1] The fragmentation of

ethers is often initiated by cleavage of the C-C bond adjacent (alpha) to the oxygen atom.

Fragment (m/z) Possible Structure / Loss

288.5 [M]⁺ (Molecular Ion)

271 [M - OH]⁺

257 [M - CH₂OH]⁺

101 [CH₂(OH)CH(OH)CH₂]⁺

75 [CH₂(OH)CH=OH]⁺

45 [CH₂=OH]⁺

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Dissolve approximately 10-20 mg of Myristyl Glyceryl Ether in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃ or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz

or higher.

Acquire the spectrum at room temperature.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and 16-32 scans.
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The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same instrument, operating at the corresponding

carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

Proton decoupling is used to simplify the spectrum to singlets for each carbon.

A wider spectral width (e.g., 0-220 ppm) is used.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the liquid or solid Myristyl Glyceryl Ether sample directly onto the

ATR crystal, ensuring complete coverage of the crystal surface.

FT-IR Spectrum Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (GC-MS)
Sample Preparation:
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Prepare a dilute solution of Myristyl Glyceryl Ether (e.g., 1 mg/mL) in a volatile organic

solvent such as hexane or dichloromethane.

If derivatization is required to improve volatility and thermal stability, the hydroxyl groups can

be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

A gas chromatograph equipped with a mass selective detector is used.

Inject 1 µL of the prepared sample into the GC.

Use a non-polar capillary column (e.g., DB-5ms).

The oven temperature program can start at a lower temperature (e.g., 100°C), hold for a few

minutes, and then ramp up to a higher temperature (e.g., 300°C) to ensure elution of the

compound.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

The mass spectrum is recorded over a mass range of m/z 40-500.

Visualizations

Sample Preparation

Spectroscopic Techniques Data Interpretation

Myristyl Glyceryl Ether

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation

Functional Group ID

Molecular Weight &
Fragmentation

Complete Molecular
Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b075062?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b075062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Myristyl Glyceryl Ether.

Spectroscopic Data Acquisition

NMR Data
(¹H & ¹³C Chemical Shifts,

Coupling Constants)

IR Data
(Vibrational Frequencies)

MS Data
(Molecular Ion Peak,

Fragmentation Pattern)

Analysis of Carbon-Hydrogen
Framework

Identification of
Functional Groups

(OH, C-O, C-H)

Determination of
Molecular Formula and

Key Fragments

Data Integration and
Structural Confirmation

Verified Structure of
Myristyl Glyceryl Ether

Click to download full resolution via product page

Caption: Logical flow for integrating spectroscopic data to confirm molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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